molecular formula C7H15NO B13595412 2-Amino-3-cyclopropyl-2-methylpropan-1-ol

2-Amino-3-cyclopropyl-2-methylpropan-1-ol

Cat. No.: B13595412
M. Wt: 129.20 g/mol
InChI Key: CQUUDCIJXCDKCG-UHFFFAOYSA-N
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Description

2-Amino-3-cyclopropyl-2-methylpropan-1-ol is an organic compound with the molecular formula C7H15NO. It is a colorless liquid that is soluble in water and various organic solvents. This compound is known for its unique structure, which includes a cyclopropyl group, making it an interesting subject for chemical research and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-cyclopropyl-2-methylpropan-1-ol typically involves the reaction of cyclopropylmethyl ketone with ammonia and formaldehyde. The reaction proceeds through the formation of an intermediate imine, which is subsequently reduced to yield the desired product. The reaction conditions often include the use of a solvent such as ethanol and a reducing agent like sodium borohydride.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as distillation and recrystallization are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-cyclopropyl-2-methylpropan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: It can be reduced to form amines or alcohols.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

    Oxidation: Cyclopropylmethyl ketone or cyclopropylmethyl aldehyde.

    Reduction: Cyclopropylmethylamine or cyclopropylmethanol.

    Substitution: Various N-substituted derivatives depending on the reagents used.

Scientific Research Applications

2-Amino-3-cyclopropyl-2-methylpropan-1-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of various industrial compounds.

Mechanism of Action

The mechanism by which 2-Amino-3-cyclopropyl-2-methylpropan-1-ol exerts its effects involves interactions with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the cyclopropyl group can interact with hydrophobic regions of proteins, affecting their activity. The compound may also participate in metabolic pathways, leading to the formation of active metabolites.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-2-methylpropan-1-ol: A structurally similar compound with a methyl group instead of a cyclopropyl group.

    3-Amino-2-methylpropan-1-ol: Another similar compound with the amino group positioned differently.

    1-Amino-2-methylpropan-2-ol: A compound with a different arrangement of the amino and hydroxyl groups.

Uniqueness

2-Amino-3-cyclopropyl-2-methylpropan-1-ol is unique due to the presence of the cyclopropyl group, which imparts distinct chemical and physical properties. This structural feature makes it a valuable compound for studying the effects of ring strain and steric hindrance in chemical reactions and biological interactions.

Properties

Molecular Formula

C7H15NO

Molecular Weight

129.20 g/mol

IUPAC Name

2-amino-3-cyclopropyl-2-methylpropan-1-ol

InChI

InChI=1S/C7H15NO/c1-7(8,5-9)4-6-2-3-6/h6,9H,2-5,8H2,1H3

InChI Key

CQUUDCIJXCDKCG-UHFFFAOYSA-N

Canonical SMILES

CC(CC1CC1)(CO)N

Origin of Product

United States

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